

Golvatinib preclinical studies in human tumor xenograft models

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Compound Focus: Golvatinib

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Golvatinib in Human Tumor Xenograft Models

The table below summarizes key findings from a preclinical study that evaluated the efficacy of **Golvatinib** in combination with Lenvatinib in various human tumor xenograft models in mice [1].

Tumor Cell Line	Cancer Type	HGF Expression	Treatment Groups (Tumor Growth Inhibition vs. Control)	Key Findings
SEKI	Melanoma	High	Lenvatinib (weak effect), Lenvatinib + Golvatinib (synergistic effect)	HGF from tumor cells conferred resistance to VEGFR inhibitor; combination therapy overcame this resistance.
IM95m	Gastric	High	Lenvatinib (weak effect), Lenvatinib + Golvatinib (synergistic effect)	Combination showed synergistic antitumor effects, accompanied by decreased tumor vessel density.
KP-4	Pancreatic	High	Lenvatinib (weak effect), Lenvatinib + Golvatinib (synergistic effect)	Combination therapy effective against tumors with high HGF expression.

Tumor Cell Line	Cancer Type	HGF Expression	Treatment Groups (Tumor Growth Inhibition vs. Control)	Key Findings
A2780	Ovarian	Low	Lenvatinib (strong effect), Lenvatinib + Golvatinib (no enhanced effect)	In low-HGF models, adding Golvatinib to Lenvatinib did not provide additional benefit.

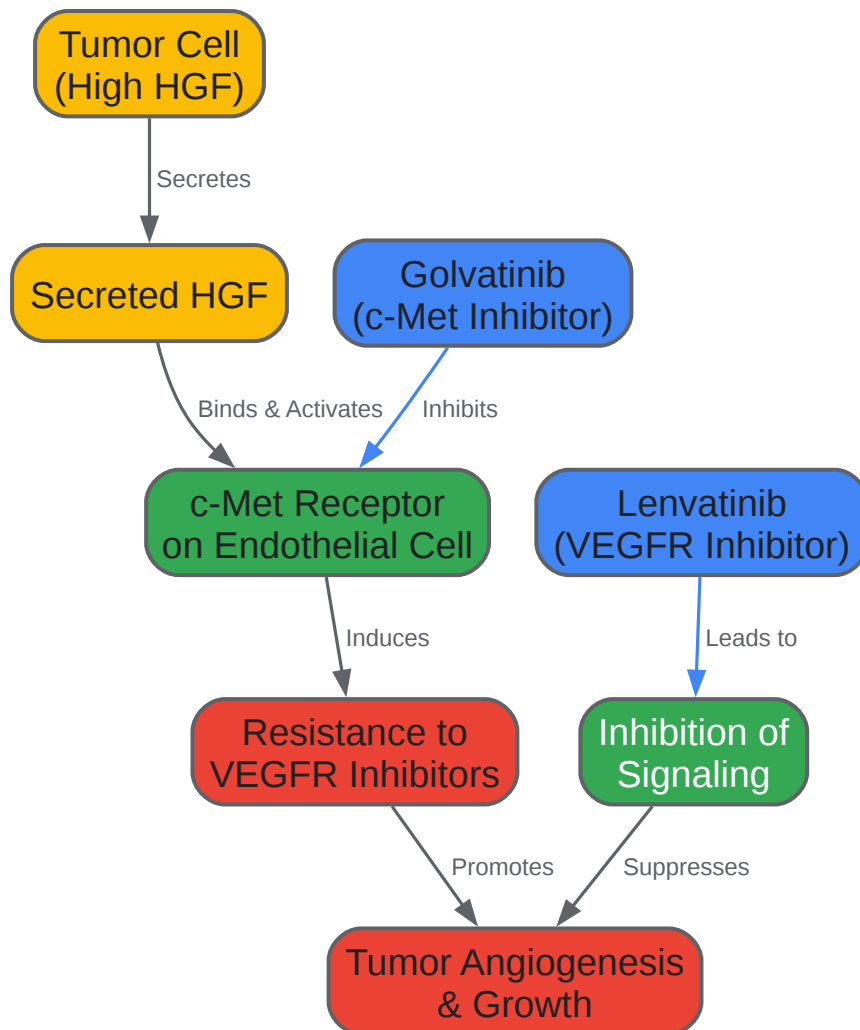
Detailed Experimental Protocols

The core methodology from the primary study involves these key steps [1]:

- In Vivo Xenograft Models:** Subcutaneous (s.c.) xenograft models were established by inoculating mice with various human tumor cell lines (SEKI, IM95m, KP-4, A2780).
- Compound Administration:** Once tumors were established, mice were treated with vehicle control, **Lenvatinib (100 mg/kg, orally, once daily)**, **Golvatinib (50 mg/kg, orally, once daily)**, or the combination of both.
- Efficacy Assessment:** Tumor volumes and body weights were measured regularly. The **anti-tumor effects were calculated by comparing the mean tumor volume of the treated group with that of the control group** at the end of the experiment.
- Pharmacodynamic Analysis:** At the end of the study, tumors were harvested for analysis. **Tumor vessel density was assessed by immunostaining for CD31**, a vascular endothelial cell marker.

HGF/c-Met Signaling Pathway in Resistance

The following diagram illustrates the mechanism by which the HGF/c-Met pathway confers resistance to VEGFR inhibitors like Lenvatinib, and how **Golvatinib** counteracts this.



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*Mechanism of HGF-induced resistance to VEGFR inhibitors and **Golvatinib**'s role in combination therapy.*

Key Insights for Researchers

- **Focus on Patient Stratification:** The preclinical data strongly suggests that **Golvatinib** combination therapy would be most effective in patient populations with tumors characterized by high HGF expression or c-Met activation [1].
- **Robust Efficacy Readouts:** The study used multiple endpoints to confirm efficacy, including tumor growth inhibition and reduced microvessel density (a pharmacodynamic marker of anti-

angiogenic activity) [1].

- **Wider Target Profile: Golvatinib** is primarily a dual inhibitor of c-Met and VEGFR2, but it also shows activity against other kinases like Ron and Flt-3 [2]. Consider this broader profile when designing or interpreting experiments.

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References

1. Lenvatinib in combination with golvatinib overcomes ... [pmc.ncbi.nlm.nih.gov]
2. Golvatinib - an overview | ScienceDirect Topics [sciencedirect.com]

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